molecular formula C18H18N4O3 B5979273 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide

カタログ番号 B5979273
分子量: 338.4 g/mol
InChIキー: RBKZWACQMJWWMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide is a chemical compound that has become increasingly important in scientific research. This compound is commonly referred to as PD153035 and is known for its ability to inhibit the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. PD153035 has been shown to have a high affinity for the EGFR and is therefore a useful tool for studying the role of this receptor in various biological processes.

作用機序

PD153035 works by binding to the ATP-binding site on the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and survival, as well as a decrease in the expression of genes involved in cell growth and division.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to increase the expression of genes involved in cell cycle arrest and DNA repair.

実験室実験の利点と制限

One of the main advantages of PD153035 is its high affinity for the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, which makes it a useful tool for studying the role of this receptor in various biological processes. However, PD153035 also has a number of limitations. For example, it has low solubility in water, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life, which can limit its usefulness in certain experiments.

将来の方向性

There are a number of future directions for research involving PD153035. One area of interest is the development of new compounds that are more effective at inhibiting the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide. Another area of interest is the use of PD153035 in combination with other drugs to enhance its effectiveness. Finally, there is interest in using PD153035 to study the role of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide in various disease states, including cancer and neurodegenerative diseases.

合成法

PD153035 can be synthesized using a multi-step process involving the reaction of several different chemical compounds. The most common method involves the reaction of 6-chloro-3,4-dihydro-2(1H)-quinazolinone with 3-aminobenzyl alcohol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 6-chloro-4-(3-pyridinylmethyl)-3,4-dihydro-2(1H)-quinazolinone, which is then reacted with butanoyl chloride to produce PD153035.

科学的研究の応用

PD153035 has been used extensively in scientific research to study the role of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide in various biological processes. One of the most common applications of PD153035 is in cancer research. The 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide is overexpressed in many types of cancer, and PD153035 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide. PD153035 has also been used in studies of the nervous system, where it has been shown to play a role in the regulation of synaptic plasticity.

特性

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKZWACQMJWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。